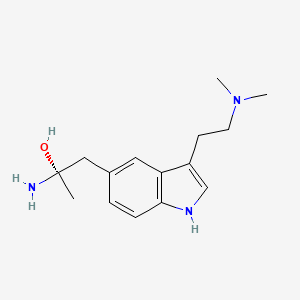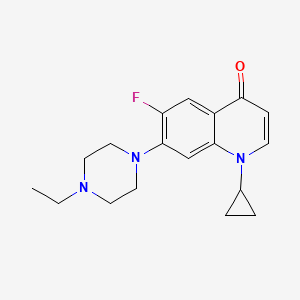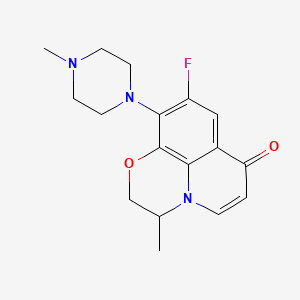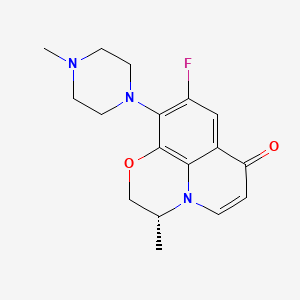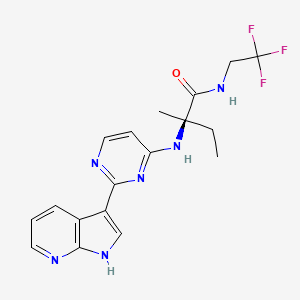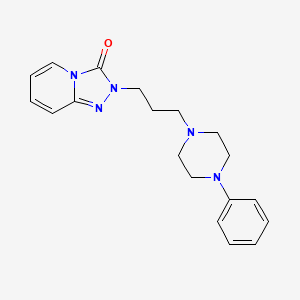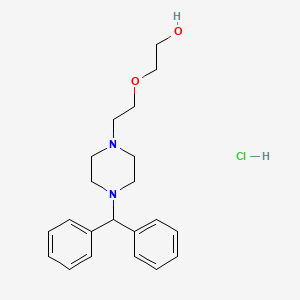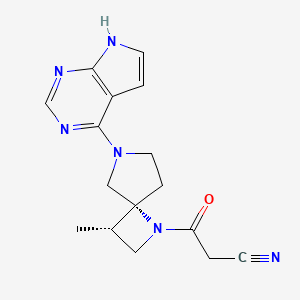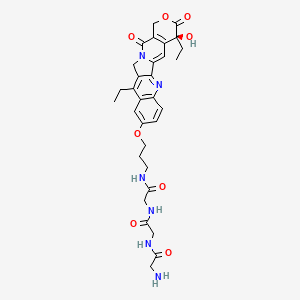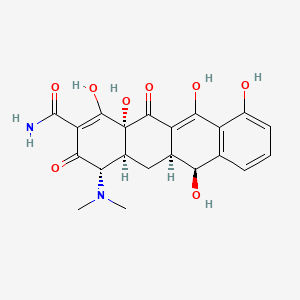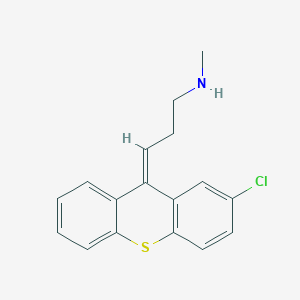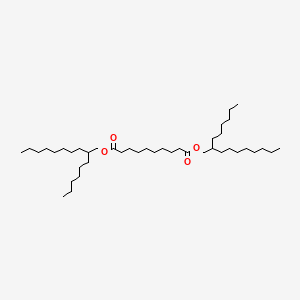
Dihexyldecyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyldecyl sebacate is a biochemical.
Aplicaciones Científicas De Investigación
1. Use in Plasticizers and Its Biological Activity
Dihexyldecyl sebacate, along with other similar compounds, has been studied for its role as a plasticizer. In a study by Moody and Reddy (1978), it was shown that certain plasticizers, including dihexyldecyl sebacate, can induce hepatic peroxisome proliferation in rats, leading to an increase in liver size and changes in hepatic enzyme activities. This suggests a significant biological activity associated with its use in plastics (Moody & Reddy, 1978).
2. Role as a Corrosion Inhibitor
Yang Jixing (2007) explored the use of dihexyldecyl sebacate as a corrosion inhibitor. The study found that it can effectively suppress the electrochemical reactions responsible for the corrosion of reinforcing steel in concrete, demonstrating its potential as a protective agent in construction materials (Yang Jixing, 2007).
3. Lubricity Enhancements in Industrial Applications
Research conducted by Ahmed, Salimon, and Yarmo (2014) focused on the lubricity characteristics of sebacic acid-based esters, including dihexyldecyl sebacate. The study highlighted its ability to improve the quality of lubricants used in various industrial applications, showing that it can significantly influence properties like pour point, flash point, and oxidation stability (Ahmed, Salimon, & Yarmo, 2014).
4. Investigation of Oxidative Degradation
The oxidative degradation process of dihexyldecyl sebacate was studied by Wu, Li, Zhang, and Wang (2013). They found that this degradation can significantly impact the tribological behavior of the substance, affecting its lubrication properties and potential use in various industrial contexts (Wu, Li, Zhang, & Wang, 2013).
5. Application in Aerosol Research
In the field of aerosol science, dihexyldecyl sebacate has been used as a model substance to study particle deposition in the human respiratory tract. Heyder, Gebhart, Heigwer, Roth, and Stahlhofen (1973) utilized this compound to understand the behavior of aerosol particles, providing insights into respiratory health and drug delivery systems (Heyder, Gebhart, Heigwer, Roth, & Stahlhofen, 1973).
Propiedades
Número CAS |
359073-59-9 |
|---|---|
Nombre del producto |
Dihexyldecyl sebacate |
Fórmula molecular |
C42H82O4 |
Peso molecular |
651.11 |
Nombre IUPAC |
Decanedioic acid, 1,10-bis(2-hexyldecyl) ester |
InChI |
InChI=1S/C42H82O4/c1-5-9-13-17-21-27-33-39(31-25-15-11-7-3)37-45-41(43)35-29-23-19-20-24-30-36-42(44)46-38-40(32-26-16-12-8-4)34-28-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
Clave InChI |
JKPCEPUDNRHOCV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(CCCCCC)CCCCCCCC)CCCCCCCCC(OCC(CCCCCC)CCCCCCCC)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihexyldecyl sebacate; (+/-)-Dihexyldecyl sebacate; Decanedioic acid, bis(2-hexyldecyl) ester. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



